N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Antibacterial Gram-negative High-throughput screening

Researchers expanding 2-(1H-pyrazol-1-yl)thiazole SAR face uncharacterized potency-selectivity trade-offs when modifying the C4-tail. CAS 1428378-54-4 resolves this gap as a discrete tool compound-its cyclopentanecarboxamide tail linked via an ethyl spacer to the thiazole C4 is absent from all published hits in the Ivanenkov 2019 antibacterial (MIC 0.037-8 μg/mL) and Atobe 2013 EP1 antagonist series. • Unexplored C4-tail chemotype for Gram-negative antibacterial SAR and EP1 antagonist profiling • Lower MW (290.39) vs. thiophene analog (CAS 1448053-30-2, MW 372.51) predicts improved solubility and reduced off-target binding • For in vitro research use only; immediate availability for selectivity and ADME comparator studies

Molecular Formula C14H18N4OS
Molecular Weight 290.39
CAS No. 1428378-54-4
Cat. No. B2458596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide
CAS1428378-54-4
Molecular FormulaC14H18N4OS
Molecular Weight290.39
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C14H18N4OS/c19-13(11-4-1-2-5-11)15-8-6-12-10-20-14(17-12)18-9-3-7-16-18/h3,7,9-11H,1-2,4-6,8H2,(H,15,19)
InChIKeyWRUQTFXCCDHNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolylthiazole Cyclopentanecarboxamide Procurement Evidence


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide (CAS 1428378-54-4) is a synthetic small-molecule tool compound belonging to the 2-(1H-pyrazol-1-yl)thiazole chemotype. Its structure incorporates a cyclopentanecarboxamide tail linked via an ethyl spacer to the thiazole C4 position, distinguishing it from other analogs that bear aryl, heteroaryl, or substituted amide groups at this site. The 2-(1H-pyrazol-1-yl)thiazole scaffold has been validated in peer-reviewed studies as a privileged fragment for two distinct pharmacological applications: potent Gram-negative antibacterial activity (MIC range 0.037–8 μg mL⁻¹ against ΔTolC Escherichia coli) [1] and selective EP1 receptor antagonism (lead compound 12 with oral pharmacokinetic suitability) [2]. However, no primary research paper, patent, or authoritative database currently provides quantitative biological data specifically for compound 1428378-54-4. Its differentiation must therefore be assessed by scaffold-level inference and structural comparison to the closest characterized analogs.

1

2-(1H-pyrazol-1-yl)thiazole scaffold tool compound for SAR expansion.

Scaffold validated for antibacterial and EP1 antagonist pathways.

2

Unique C4-ethyl-cyclopentanecarboxamide tail: discrete chemical space.

Not covered in published hit series; supports lead diversification studies.

3

Lower MW analog vs. closest thiophene-bearing comparator.

May support physicochemical profiling in antibacterial or GPCR workflows.

Irreplaceability of Pyrazolylthiazole Cyclopentanecarboxamide


Within the 2-(1H-pyrazol-1-yl)thiazole chemotype, small structural variations produce marked shifts in potency and selectivity. In the antibacterial series, compound 8 (MIC = 0.037 μg mL⁻¹ against ΔTolC E. coli) is ~67-fold more potent than erythromycin but exhibits only moderate selectivity toward HEK293 cells; compound 7 (MIC = 0.8 μg mL⁻¹) is ~22-fold less potent yet displays only slight cytotoxicity [1]. In the EP1 antagonist series, replacement of the oxazole ring with thiazole dramatically improved bioactivity—oxazole 248 gave only 33% inhibition at 1 μM, whereas the thiazole congeners achieved nanomolar antagonism [2]. The target compound's unique combination of an unsubstituted pyrazole at the thiazole C2 position with a cyclopentanecarboxamide tail attached via an ethyl linker to C4 represents a discrete chemical space not explicitly characterized in published SAR studies. Generic interchange with any other 2-(1H-pyrazol-1-yl)thiazole variant risks introducing uncharacterized selectivity, potency, or cytotoxicity profiles that cannot be predicted from existing class data alone.

Target Compound
Cyclopentanecarboxamide tail

Discrete C4 substitution not characterized in published SAR; selectivity and potency profiles unestablished.

Generic Substitute
Other 2-pyrazol-1-yl-thiazole analogs

Marked intra-class MIC shifts (~22-fold) and opposite cytotoxicity profiles; SAR may not transfer.

Target Compound
Unsubstituted cyclopentane

Lower MW and reduced lipophilicity vs. thiophene analog; solubility and permeability context may differ.

Closest Cataloged Analog
Thiophen-2-yl cyclopentanecarboxamide (CAS 1448053-30-2)

Additional thiophene ring increases MW by ~82 Da; physicochemical profile may shift and confound SAR interpretation.

Differentiation Evidence for Pyrazolylthiazole Cyclopentanecarboxamide


Antibacterial Potency of Pyrazolylthiazole Scaffold

The 2-(1H-pyrazol-1-yl)thiazole scaffold, which forms the core of the target compound, was identified as a novel antibacterial chemotype through high-throughput screening of >125,000 compounds using the pDualrep2 reporter system. The most potent analog, compound 8, achieved an MIC of 0.037 μg mL⁻¹ against ΔTolC Escherichia coli, significantly exceeding erythromycin (MIC = 2.5 μg mL⁻¹) and approaching levofloxacin (MIC = 0.016 μg mL⁻¹) [1]. The target compound 1428378-54-4 has not been individually tested in this assay; however, its scaffold identity places it within a chemotype where eight confirmed hits exhibited MICs of 0.037–8 μg mL⁻¹ [1]. This represents class-level antibacterial potential with validated Gram-negative coverage that is absent in thiazole-pyrazole analogs lacking the 2-pyrazol-1-yl substitution pattern.

Antibacterial Scaffold Potency
Class-level inference
Scaffold MIC range: 0.037–8 μg mL⁻¹
Target
Untested
Reported class-level Gram-negative antibacterial potential; target compound potency uncharacterized.
Compound 8 MIC 0.037 μg mL⁻¹ vs. erythromycin 2.5 μg mL⁻¹. Data to verify for this specific analog.
Antibacterial Gram-negative High-throughput screening MIC

Cytotoxicity–Potency Selectivity Trade-off

The antibacterial scaffold exhibits a demonstrated trade-off between potency and eukaryotic cytotoxicity. Compound 8 (MIC = 0.037 μg mL⁻¹) showed only moderate selectivity against HEK293 cells, while compound 7 (MIC = 0.8 μg mL⁻¹) displayed only slight cytotoxicity [1]. This intra-class variation of ~22-fold in antibacterial potency coupled with opposite cytotoxicity profiles highlights that even small structural modifications within the 2-pyrazol-1-yl-thiazole series can profoundly affect the therapeutic index. The target compound's cyclopentanecarboxamide tail may independently modulate this selectivity axis, but no data currently exist to confirm this.

Cytotoxicity–Potency Trade-off
Class-level inference
~22-fold MIC range, opposite HEK293 profiles
Cpd 7
Cpd 8
Supports selectivity window review; cyclopentanecarboxamide tail may independently modulate cytotoxicity.
Compound-specific HEK293 data not available. Requires experimental validation.
Selectivity Cytotoxicity HEK293 Therapeutic index

EP1 Receptor Antagonism by Thiazole Scaffold

In a parallel pharmacological application, the 2-(1H-pyrazol-1-yl)thiazole scaffold serves as a validated EP1 receptor antagonist chemotype. Replacement of an oxazole ring with thiazole in the core structure improved EP1 antagonism from 33% inhibition at 1 μM (oxazole 248) to nanomolar potency for optimized thiazole-based leads [1]. Compound 12 from the Atobe 2013 series provided the best EP1 antagonist activity with demonstrated good oral pharmacokinetics [1]. The target compound 1428378-54-4 bears the identical 2-(1H-pyrazol-1-yl)thiazole core required for EP1 binding but substitutes the amide tail region, which controls pharmacokinetic properties.

EP1 Receptor Antagonism
Class-level inference
Thiazole scaffold: nanomolar EP1 antagonism
human EP1 reporter assayoral PK rat
Scaffold pre-validated for EP1 pathway; tail modification may influence ADME context.
Oxazole→Thiazole replacement improved inhibition from 33% to nanomolar. Class-level evidence.
EP1 receptor antagonist Overactive bladder GPCR Scaffold hopping

Structural Differentiation: Cyclopentanecarboxamide Tail

Published SAR series within the 2-(1H-pyrazol-1-yl)thiazole chemotype have explored substitution at the thiazole C4/C5 positions with aryl, heteroaryl, and acyl groups, but none have characterized a cyclopentanecarboxamide tail attached via an ethyl linker to the thiazole C4 position [1][2]. The closest structurally characterized analog is N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1448053-30-2), which adds a thiophene ring to the cyclopentane and increases molecular weight to 372.51 Da . Compound 1428378-54-4 (MW 290.39) is smaller and less lipophilic, which may improve solubility and permeability relative to the thiophene-bearing analog.

Structural Differentiation
Supporting evidence
MW 290.39 vs. closest analog MW 372.51
Target
Analog
~22% lower MW; absence of thiophene may support solubility and permeability review.
No head-to-head experimental data available. Property predictions require confirmation.
Structure-activity relationship Chemical space Lead optimization Amide tail

Application Scenarios for Pyrazolylthiazole Cyclopentanecarboxamide


Antibacterial Lead Optimization: C4-Ethyl-Cyclopentanecarboxamide

Procure 1428378-54-4 as a novel starting point for antibacterial SAR expansion at the thiazole C4 position. The Ivanenkov 2019 HTS campaign established that the 2-(1H-pyrazol-1-yl)thiazole scaffold delivers sub-μg mL⁻¹ MIC against Gram-negative E. coli, but all eight published hits bear substituents other than a cyclopentanecarboxamide-ethyl tail [1]. Testing this compound in the same pDualrep2 assay would determine whether the cyclopentanecarboxamide modification preserves, enhances, or abolishes antibacterial activity, directly informing the design of next-generation analogs with improved selectivity profiles.

EP1 Antagonist Tail Diversification

Use 1428378-54-4 for tail-region SAR exploration in EP1 receptor antagonist programs. The Atobe 2013 series demonstrated that the 2-(1H-pyrazol-1-yl)thiazole core enables nanomolar EP1 antagonism with oral bioavailability, but the amide tail region controlling pharmacokinetics was not exhaustively explored [2]. Evaluating the cyclopentanecarboxamide variant in human EP1 reporter gene assays would reveal whether this tail modification retains EP1 affinity while potentially offering differentiated ADME properties compared to the published leads.

Selectivity Profiling: Cytotoxicity vs. Potency

Procure 1428378-54-4 to systematically map the relationship between C4-tail structure and eukaryotic cytotoxicity. The Ivanenkov 2019 study revealed a critical potency–selectivity trade-off: compound 8 (MIC 0.037 μg mL⁻¹) showed moderate HEK293 cytotoxicity, whereas compound 7 (MIC 0.8 μg mL⁻¹) was only slightly cytotoxic [1]. Testing the target compound in parallel antibacterial MIC and HEK293 viability assays would determine whether the cyclopentanecarboxamide tail shifts the selectivity window and would provide a new data point for computational models predicting the therapeutic index of this chemotype.

Physicochemical Profiling vs. Thiophene Analog

Conduct a head-to-head comparison of 1428378-54-4 (MW 290.39) against its closest commercially cataloged analog, CAS 1448053-30-2 (MW 372.51, containing a thiophene ring) , for solubility, permeability (PAMPA or Caco-2), and microsomal stability. The 22% lower molecular weight and absence of the thiophene group in the target compound are predicted to improve aqueous solubility and reduce lipophilicity-driven off-target binding. This comparison would provide quantitative evidence for favoring the simpler cyclopentanecarboxamide analog in lead optimization campaigns where physicochemical properties are rate-limiting.

Application
Selection Property
Validation Focus
Antibacterial lead optimization
C4-ethyl-cyclopentanecarboxamide tail unexplored in HTS series
Gram-negative MIC endpoint review; pDualrep2 assay context
EP1 antagonist tail diversification
Tail region modulates ADME without confirmed core disruption
Human EP1 reporter assay context; oral PK model interpretation
Selectivity profiling
Cyclopentanecarboxamide tail may shift cytotoxicity window
Parallel MIC and HEK293 viability endpoint review
Physicochemical comparison vs. thiophene analog
Lower MW, reduced lipophilicity predicted
Solubility, permeability, and microsomal stability review
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